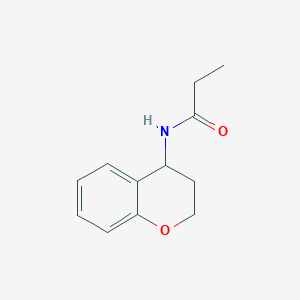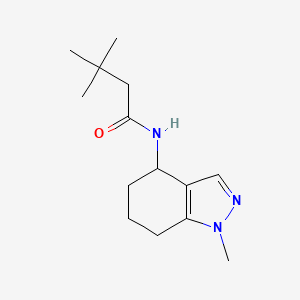
3,3-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)butanamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPIB and is a derivative of the indazole family. DMPIB has been found to exhibit promising effects in treating various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
The mechanism of action of DMPIB is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. DMPIB has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and survival of cancer cells. In neurodegenerative disorders, DMPIB has been shown to protect neurons from oxidative stress and inflammation. The anti-inflammatory effects of DMPIB are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMPIB has been found to have various biochemical and physiological effects. In cancer research, DMPIB has been shown to induce apoptosis (programmed cell death) in cancer cells. DMPIB has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. In neurodegenerative disorders, DMPIB has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. Additionally, DMPIB has been found to reduce inflammation in various tissues, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
DMPIB has several advantages for lab experiments. It is a relatively stable compound that can be synthesized with high yield and purity. DMPIB has also been found to exhibit low toxicity, making it a viable compound for in vitro and in vivo studies. However, DMPIB has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. DMPIB also has a short half-life, which can limit its therapeutic potential.
未来方向
There are several future directions for DMPIB research. In cancer research, DMPIB could be further studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth. In neurodegenerative disorders, DMPIB could be studied for its potential to protect neurons from oxidative stress and inflammation. Additionally, DMPIB could be further studied for its anti-inflammatory effects in various tissues. Further research is required to fully understand the mechanism of action of DMPIB and its potential therapeutic applications.
合成方法
The synthesis of DMPIB involves a multi-step process that starts with the reaction of 4,5,6,7-tetrahydroindazole with 3,3-dimethylbutyryl chloride. The intermediate product is then reacted with methylamine to produce DMPIB. The synthesis of DMPIB has been optimized to increase yield and purity, making it a viable compound for scientific research.
科学研究应用
DMPIB has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DMPIB has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. DMPIB has also been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, DMPIB has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
属性
IUPAC Name |
3,3-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)8-13(18)16-11-6-5-7-12-10(11)9-15-17(12)4/h9,11H,5-8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLLVFHNSWGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

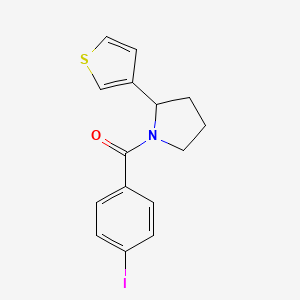

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)


![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)
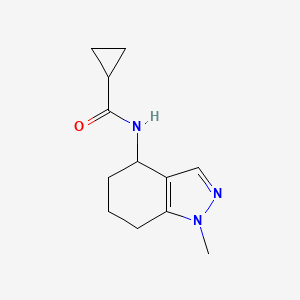
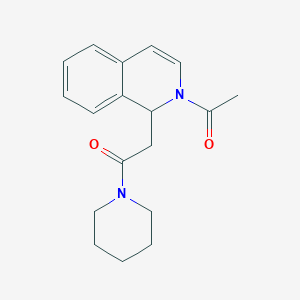
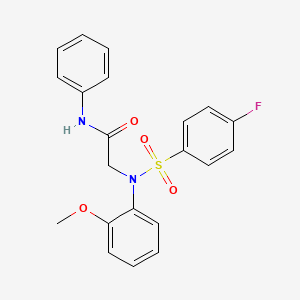
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
